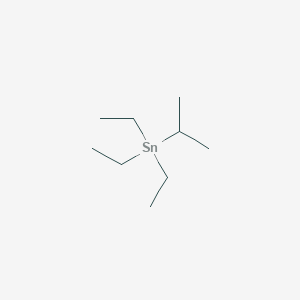

Stannane, triethyl(1-methylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Stannane, triethyl(1-methylethyl)- is a chemical compound with the molecular formula C9H22Sn. It is commonly used in scientific research as a reagent and catalyst due to its unique properties.

Mechanism Of Action

Stannane, triethyl(1-methylethyl)- acts as a Lewis acid catalyst in many reactions. It can coordinate with electron-rich species such as carbonyl groups and activate them towards nucleophilic attack. It can also act as a reducing agent in some reactions, where it donates electrons to the substrate.

Biochemical And Physiological Effects

Stannane, triethyl(1-methylethyl)- has no known biochemical or physiological effects as it is not used in any medicinal applications. However, it is important to handle this compound with care as it is toxic and can cause harm if ingested or inhaled.

Advantages And Limitations For Lab Experiments

The advantages of using stannane, triethyl(1-methylethyl)- in lab experiments are its high reactivity and selectivity towards certain reactions. It is also readily available and relatively inexpensive. However, its toxicity and air sensitivity make it difficult to handle and store. It also has limited solubility in common solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for the use of stannane, triethyl(1-methylethyl)- in scientific research. One direction is the development of new synthetic methodologies using this compound as a catalyst. Another direction is the exploration of its potential applications in the field of materials science, where it can be used in the synthesis of new materials with unique properties. Additionally, its use in the preparation of organotin compounds can be further explored for their potential applications in the field of polymer chemistry.

Synthesis Methods

Stannane, triethyl(1-methylethyl)- can be synthesized through the reaction of triethyltin chloride with isobutylmagnesium bromide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is then purified through distillation or column chromatography.

Scientific Research Applications

Stannane, triethyl(1-methylethyl)- is commonly used as a reagent and catalyst in various scientific research fields such as organic chemistry, biochemistry, and materials science. It is used in the synthesis of various organic compounds such as alcohols, ketones, and esters. It is also used in the preparation of organotin compounds, which have applications in the field of polymer chemistry.

properties

CAS RN |

17582-52-4 |

|---|---|

Product Name |

Stannane, triethyl(1-methylethyl)- |

Molecular Formula |

C9H22Sn |

Molecular Weight |

248.98 g/mol |

IUPAC Name |

triethyl(propan-2-yl)stannane |

InChI |

InChI=1S/C3H7.3C2H5.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H2,2H3; |

InChI Key |

KXDZEAOZOYUDRH-UHFFFAOYSA-N |

SMILES |

CC[Sn](CC)(CC)C(C)C |

Canonical SMILES |

CC[Sn](CC)(CC)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)